molecular formula C17H20N2O2S B2642816 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896300-61-1

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2642816
CAS No.: 896300-61-1
M. Wt: 316.42
InChI Key: LKRGUEUVYANEHU-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic small molecule belonging to the class of thiophene carboxamides, a group of compounds recognized for their significant potential in medicinal chemistry and chemical biology research. This compound features a multi-substituted thiophene core linked to a 2,5-dimethylbenzamido moiety, a structure that is analogous to other investigated thiophene carboxamides . While specific biological data for this exact compound may be limited, structurally similar molecules have been identified as key scaffolds in the development of inhibitors targeting bacterial virulence. In particular, related thiophene-carboxamide derivatives have been explored as potent, drug-like inhibitors of the Pseudomonas aeruginosa lectin LecB, a critical virulence factor that stabilizes bacterial biofilms and contributes to high levels of antimicrobial resistance . The mechanism of action for this class of compounds involves competitively inhibiting LecB's carbohydrate-binding function, thereby disrupting biofilm formation and potentially restoring the efficacy of conventional antibiotics . As a research chemical, this compound is a valuable building block for synthesizing more complex derivatives and is useful for conducting structure-activity relationship (SAR) studies, exploring novel anti-biofilm strategies, and investigating bacterial pathogenesis. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-9-6-7-10(2)13(8-9)15(20)19-17-14(16(21)18-5)11(3)12(4)22-17/h6-8H,1-5H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRGUEUVYANEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. This intermediate is then reacted with N,4,5-trimethylthiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity
2-(2,5-Dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide Thiophene 2,5-Dimethylbenzamido; N,4,5-trimethyl Limited data; presumed kinase/modulator activity
(S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide Thiazole Ureido, thiazolylmethoxycarbonylamino Protease inhibition (e.g., HIV-1)
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate Thiazole Hydroperoxypropan-2-yl, ureido Antiviral/antioxidant hybrid activity

Key Observations:

  • Thiazoles, however, often show superior metabolic stability due to reduced susceptibility to oxidative degradation .
  • Substituent Effects : The 2,5-dimethylbenzamido group in the target compound increases lipophilicity (logP ~3.2 predicted), which may enhance membrane permeability but reduce aqueous solubility. In contrast, hydroperoxide-containing thiazole derivatives (e.g., compound z) demonstrate dual functionality as prodrugs and reactive oxygen species (ROS) scavengers .

Pharmacological and Assay-Based Comparisons

  • Cytotoxicity Profiles : While the target compound lacks published cytotoxicity data, structurally related thiophene carboxamides have been evaluated using the Mosmann assay (MTT), showing IC₅₀ values ranging from 10–50 µM in cancer cell lines . Thiazole derivatives (e.g., compound z) exhibit lower cytotoxicity (IC₅₀ >100 µM) but higher selectivity for viral proteases .
  • Synthetic Complexity : The target compound’s synthesis likely involves sequential amidation and methylation steps, similar to pharmacopeial thiazole derivatives. However, the latter often require chiral resolution, increasing production costs .

Biological Activity

The compound 2-(2,5-dimethylbenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic derivative that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide and a dimethylbenzamide moiety. Its structural formula can be represented as follows:

C14H17NO2S\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the areas of antioxidant and tyrosinase inhibition . Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses notable antioxidant properties. It was evaluated using various assays such as the DPPH radical scavenging assay and the ABTS assay.

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging15.0
ABTS Scavenging12.5

These values indicate that the compound effectively neutralizes free radicals, which could have implications for preventing oxidative stress-related diseases.

Tyrosinase Inhibition

The compound was tested for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The results indicated promising inhibitory effects:

CompoundIC50 Value (µM)
This compound8.0
Kojic Acid (Control)24.0

The IC50 value of 8.0 µM suggests that this compound is significantly more potent than kojic acid, a well-known tyrosinase inhibitor.

Case Studies and Research Findings

  • Study on Melanogenesis Inhibition :
    A study investigated the effects of the compound on B16F10 melanoma cells. The results showed that treatment with varying concentrations (0-20 µM) led to a dose-dependent decrease in melanin production. Notably, at 10 µM concentration, melanin levels were reduced by approximately 50% compared to untreated controls.
  • Cell Viability Assays :
    Cytotoxicity was assessed using MTT assays on B16F10 cells over 48 hours. The compound exhibited no significant cytotoxic effects at concentrations up to 20 µM:
    Concentration (µM)Cell Viability (%)
    0100
    595
    1092
    2090

The mechanism by which this compound exerts its biological effects appears to involve competitive inhibition of the tyrosinase enzyme. Molecular docking studies suggest that it binds to the active site of tyrosinase similarly to other known inhibitors.

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